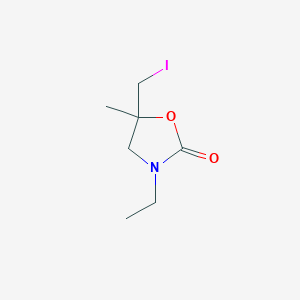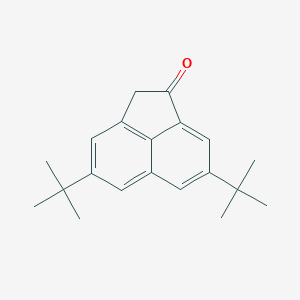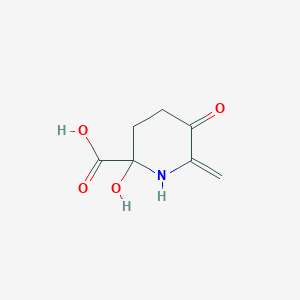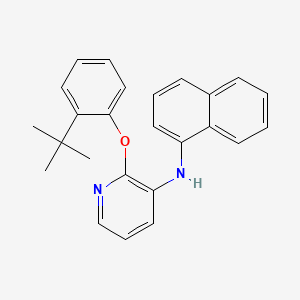
2-(2-Tert-butylphenoxy)-n-(naphthalen-1-yl)pyridin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Ethyl-5-(iodomethyl)-5-methyl-1,3-oxazolidin-2-one is an organic compound that belongs to the class of oxazolidinones. Oxazolidinones are known for their diverse applications in medicinal chemistry, particularly as antibiotics and chiral auxiliaries in asymmetric synthesis. This compound features a unique structure with an oxazolidinone ring substituted with ethyl, iodomethyl, and methyl groups.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-5-(iodomethyl)-5-methyl-1,3-oxazolidin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethylamine with a suitable diol, followed by iodination to introduce the iodomethyl group. The reaction conditions often require the use of solvents like methanol or ethanol and catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would typically involve the same basic steps as laboratory synthesis but optimized for scale, including the use of industrial-grade solvents and catalysts.
化学反応の分析
Types of Reactions
3-Ethyl-5-(iodomethyl)-5-methyl-1,3-oxazolidin-2-one can undergo various chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Cyclization and Ring-Opening: The oxazolidinone ring can participate in cyclization or ring-opening reactions.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium cyanide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield an azido derivative, while oxidation could produce a corresponding carboxylic acid.
科学的研究の応用
3-Ethyl-5-(iodomethyl)-5-methyl-1,3-oxazolidin-2-one has several applications in scientific research:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis to produce enantiomerically pure compounds.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.
Medicine: Explored for its antibiotic properties, particularly against resistant bacterial strains.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
作用機序
The mechanism of action of 3-Ethyl-5-(iodomethyl)-5-methyl-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. In medicinal applications, it may inhibit bacterial protein synthesis by binding to the ribosomal subunit, thereby preventing the formation of functional proteins. The exact pathways and molecular targets can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
3-Ethyl-5-(iodomethyl)oxolan-3-ylmethanol: Similar structure but with a different ring system.
2-Oxazolidone: The parent compound of oxazolidinones, used as a chiral auxiliary.
Linezolid: A well-known oxazolidinone antibiotic used to treat resistant bacterial infections.
Uniqueness
3-Ethyl-5-(iodomethyl)-5-methyl-1,3-oxazolidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its iodomethyl group allows for versatile chemical modifications, making it a valuable intermediate in synthetic chemistry.
特性
CAS番号 |
917900-54-0 |
|---|---|
分子式 |
C25H24N2O |
分子量 |
368.5 g/mol |
IUPAC名 |
2-(2-tert-butylphenoxy)-N-naphthalen-1-ylpyridin-3-amine |
InChI |
InChI=1S/C25H24N2O/c1-25(2,3)20-13-6-7-16-23(20)28-24-22(15-9-17-26-24)27-21-14-8-11-18-10-4-5-12-19(18)21/h4-17,27H,1-3H3 |
InChIキー |
VEQYPWKTAFDKPD-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC=CC=C1OC2=C(C=CC=N2)NC3=CC=CC4=CC=CC=C43 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5,6-Bis[5-phenyl-2-(propan-2-YL)thiophen-3-YL]-1,10-phenanthroline](/img/structure/B14195516.png)
![Methanone, [3-iodo-4-(1-pyrrolidinyl)phenyl]phenyl-](/img/structure/B14195518.png)

![6-Chloro-5-hydroxy-4-methoxy-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14195527.png)
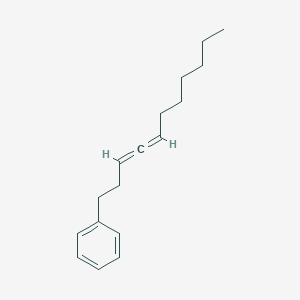
![Benzoic acid, 2-[[5-(acetylamino)-2-hydroxyphenyl]azo]-](/img/structure/B14195546.png)
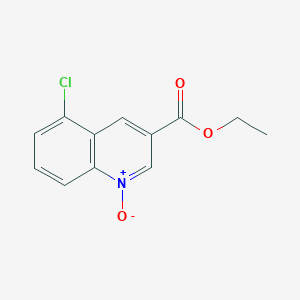

![N-(2,4-Difluorophenyl)-3-[4-(3-methoxyphenyl)piperazin-1-yl]propanamide](/img/structure/B14195555.png)


